REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[C:7](=O)[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+:20].[C-]#N.[K+].[CH2:24]([OH:26])C>>[CH2:1]([C:3]1([CH3:14])[NH:4][C:5]([CH2:12][CH3:13])([CH3:11])[CH2:6][C:7]2([NH:20][C:24](=[O:26])[NH:19][C:15]2=[O:18])[CH:8]1[CH3:9])[CH3:2] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(NC(CC(C1C)=O)(C)CC)C
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated at 60° - 70° C for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was then filtered
|
Type
|
WASH
|
Details
|
washed with water and cold methanol
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(C2(C(NC(N2)=O)=O)CC(N1)(C)CC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |